molecular formula C5H9NO4 B1589371 (2S)-2-(15N)azanylpentanedioic acid CAS No. 21160-87-2

(2S)-2-(15N)azanylpentanedioic acid

Cat. No.: B1589371
CAS No.: 21160-87-2
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-OGWWSMAPSA-N
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Description

(2S)-2-(15N)azanylpentanedioic acid is a stable isotope-labeled compound of L-Glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research due to its unique properties, particularly in the fields of biochemistry and molecular biology. The molecular formula of this compound is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .

Mechanism of Action

Target of Action

L-Glutamic acid-15N, a variant of L-Glutamic acid labeled with Nitrogen-15, primarily targets glutamate receptors in the nervous system . These receptors include all subtypes of glutamate receptors: metabotropic, kainate, NMDA, and AMPA . Glutamate receptors play a crucial role in neural signaling, particularly in synaptic transmission, neural plasticity, and neuron-neuron communication .

Mode of Action

L-Glutamic acid-15N acts as an excitatory neurotransmitter . It binds to and activates its target glutamate receptors, triggering a series of reactions that lead to the opening of ion channels . This action allows the flow of ions across the neuron’s membrane, generating an electrical signal that propagates along the neuron . L-Glutamic acid-15N also shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals .

Biochemical Pathways

The action of L-Glutamic acid-15N affects several biochemical pathways. As an agonist of glutamate receptors, it influences the glutamatergic signaling pathway . This pathway is involved in a variety of neural functions, including learning and memory. Additionally, by influencing the release of dopamine, L-Glutamic acid-15N indirectly affects dopaminergic signaling , which is involved in reward, motivation, and motor control among other functions.

Result of Action

The activation of glutamate receptors by L-Glutamic acid-15N leads to various molecular and cellular effects. It triggers the propagation of electrical signals in neurons, enabling communication between neurons . This communication is fundamental to the functioning of the nervous system, influencing cognition, memory, learning, and other neural processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-(15N)azanylpentanedioic acid can be synthesized through chemical synthesis or microbial fermentation. In chemical synthesis, the nitrogen-15 isotope is introduced into the amino acid through specific reactions. One common method involves the use of 15N-labeled ammonia or ammonium salts in the synthesis process .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. In this method, microorganisms such as bacteria or yeast are cultured in a medium containing 15N-labeled substrates. The microorganisms incorporate the 15N isotope into their metabolic processes, resulting in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(15N)azanylpentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include α-ketoglutarate, L-glutamate, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(15N)azanylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-OGWWSMAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449110
Record name L-Glutamic acid-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21160-87-2
Record name L-Glutamic-15N acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of producing L-glutamic acid-15N?

A1: L-glutamic acid-15N is a valuable compound for research due to the incorporation of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the fate and metabolism of L-glutamic acid within biological systems. The paper describes an efficient enzymatic method for its synthesis using 2-oxoglutaric acid, ammonium chloride-15N, and a NADPH regeneration system []. This labeled L-glutamic acid-15N can then be utilized in various research applications, such as studying metabolic pathways or protein synthesis.

Q2: How is 4-aminobutyric acid-15N produced from L-glutamic acid-15N?

A2: The paper outlines a method for producing 4-aminobutyric acid-15N, another important neurotransmitter, from L-glutamic acid-15N. This conversion is achieved through the enzyme glutamic acid decarboxylase. Incubating L-glutamic acid-15N with this enzyme leads to the removal of carbon dioxide, resulting in the formation of 4-aminobutyric acid-15N []. This labeled compound can be used in research exploring 4-aminobutyric acid's role in the nervous system.

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